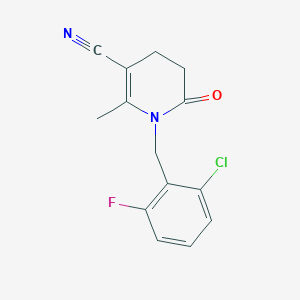

1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Description

1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a substituted tetrahydropyridine derivative characterized by a 2-chloro-6-fluorobenzyl group at the 1-position, a methyl group at the 2-position, and a cyano group at the 3-position of the pyridine ring.

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O/c1-9-10(7-17)5-6-14(19)18(9)8-11-12(15)3-2-4-13(11)16/h2-4H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVNNMCCGQOFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1CC2=C(C=CC=C2Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101119788 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338748-74-6 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS Number: 338748-74-6) is a compound with notable biological activities, particularly in the realm of antiviral and potential neuroprotective effects. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClFN₂O |

| Molecular Weight | 278.72 g/mol |

| Melting Point | 109-111 °C |

| Purity | ≥95% |

| CAS Number | 338748-74-6 |

Antiviral Activity

Recent studies have highlighted the compound's efficacy against HIV-1. The structure-function relationship was explored through analogs that include the 2-chloro-6-fluoro substitution. These analogs demonstrated significant antiviral activity, with some exhibiting picomolar potency against wild-type HIV-1 and clinically relevant mutants. The mechanism of action involves inhibition of the HIV-1 reverse transcriptase (RT), which is crucial for viral replication. Notably, compounds with specific stereogenic configurations showed enhanced activity, indicating that stereochemistry plays a vital role in their binding affinity and efficacy against HIV .

Neuroprotective Effects

The compound's potential as an acetylcholinesterase inhibitor (AChEI) has been investigated, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. AChEIs increase the availability of acetylcholine in synapses, enhancing cholinergic transmission. Preliminary results suggest that this compound may exhibit AChE inhibitory activity, thereby contributing to cognitive enhancement and neuroprotection .

The biological activity of 1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile appears to be mediated through several mechanisms:

- Inhibition of Viral Enzymes : The compound inhibits HIV replication by targeting reverse transcriptase.

- Acetylcholinesterase Inhibition : By inhibiting AChE, it potentially increases acetylcholine levels, which may improve cognitive functions.

- Stereoselectivity : The stereochemical configuration impacts binding affinity and biological activity, as seen in various analogs .

Study on HIV Inhibition

In a comparative study involving various derivatives of the compound, researchers found that specific substitutions at the C5 and C6 positions significantly enhanced antiviral activity against HIV strains. The most potent derivatives exhibited a correlation between their stereochemistry and inhibitory efficacy on HIV reverse transcriptase assays .

Neuroprotective Study

In another investigation focused on neuroprotection, the compound was tested alongside standard AChE inhibitors in animal models. Results indicated that it not only inhibited AChE activity but also provided neuroprotective effects by reducing oxidative stress markers in neuronal cells .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

| Activity Type | Description |

|---|---|

| Antiviral | Potential as an inhibitor of HIV integrase, reducing viral replication rates in vitro. |

| Antitumor | Demonstrated effectiveness as a Met kinase inhibitor in preclinical models. |

| Antimicrobial | Exhibits significant activity against Gram-positive bacteria and potential antifungal properties. |

Antiviral Research

Research has shown that derivatives of this compound can effectively inhibit HIV integrase. For instance, a study indicated that compounds with similar structures led to reduced viral loads in infected cell cultures. This suggests potential for developing antiviral therapies targeting HIV.

Cancer Treatment

The compound has been evaluated for its antitumor properties, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. In preclinical studies, certain analogs demonstrated significant tumor stasis in xenograft models of human gastric carcinoma after oral administration. This highlights its potential role in cancer therapeutics.

Antimicrobial Studies

The structural characteristics of the compound contribute to its antimicrobial properties. Studies on related dihydropyridine derivatives have revealed promising antibacterial and antifungal activities. Some compounds outperformed established antibiotics in efficacy tests against various bacterial strains.

Integrase Inhibition

A study focusing on compounds structurally related to 1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile showed effective inhibition of HIV integrase, leading to decreased viral replication rates in vitro.

Antitumor Efficacy

In a preclinical model involving human gastric carcinoma xenografts, a derivative of the compound demonstrated remarkable antitumor activity by targeting Met kinases, resulting in complete tumor stasis following treatment.

Antimicrobial Evaluation

Research on similar dihydropyridine derivatives indicated strong antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting high bactericidal effectiveness.

Comparison with Similar Compounds

Key Features :

- Substituents: The 2-chloro-6-fluorobenzyl group introduces steric bulk and electronic modulation, while the cyano group enhances reactivity in nucleophilic or electrophilic transformations.

- Availability: The compound is commercially available in 1 mg and 5 mg quantities from Santa Cruz Biotechnology (sc-296968 and sc-296968A, priced at $69.00 and $78.00, respectively) . However, CymitQuimica lists it as discontinued for 1 g quantities (Ref: 10-F724795) .

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be contextualized by comparing it to analogs in the pyridinecarbonitrile and benzyl-substituted tetrahydropyridine families. Below is a detailed analysis:

Structural Analogues

1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

- Molecular Formula : C₁₄H₁₂Cl₂N₂O

- Molecular Weight : 295.17 g/mol

- Key Differences: Replaces the 6-fluoro substituent with a second chlorine atom at the 4-position of the benzyl group. This increases molecular weight (295.17 vs.

Ethyl 4-(2-Chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₁₅H₁₅ClFNO₃

- Molecular Weight : 311.74 g/mol

- Key Differences: Substitutes the cyano group with an ethyl ester (-COOEt), reducing electrophilicity but enhancing solubility in organic solvents. The ester group may facilitate prodrug strategies in drug design .

2-(Methylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

- Molecular Formula : C₁₃H₁₁N₃O₃S

- Key Differences : Incorporates a methylsulfanyl (-SMe) group at position 2 and a nitro-substituted phenyl ring at position 3. The nitro group introduces strong electron-withdrawing effects, which may influence redox reactivity .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile?

A standard approach involves condensation reactions under reflux conditions. For example, similar pyridinecarbonitrile derivatives are synthesized by reacting precursors (e.g., substituted benzaldehydes) with chloroacetic acid in a mixture of acetic anhydride and acetic acid, catalyzed by fused sodium acetate. This method typically yields products after crystallization . Modifications may include varying the aromatic aldehyde substituents to optimize reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : - and -NMR are used to confirm the positions of substituents (e.g., benzyl, methyl, and oxo groups) and assess hydrogen bonding or tautomerism. Chemical shifts for analogous compounds are reported in DMSO-d at δ 2.24–8.01 ppm for protons and 14–171 ppm for carbons .

- IR Spectroscopy : Bands at ~2,200 cm confirm the nitrile (CN) group, while carbonyl (C=O) stretches appear near 1,650–1,720 cm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M] peaks matching calculated values) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Solubility is typically tested in polar aprotic solvents (e.g., DMSO, DMF) via incremental dilution. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or TLC. Safety data for structurally related compounds advise handling in controlled environments due to reactive functional groups (e.g., nitriles) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Reaction optimization may involve:

- Catalyst Screening : Transition-metal catalysts or organocatalysts (e.g., proline derivatives) to enhance regioselectivity.

- Temperature Control : Lowering reaction temperatures to reduce side reactions (e.g., hydrolysis of nitrile groups).

- Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane or DMF/water recrystallization . For fluorinated analogs, mild conditions (e.g., metal-free fluorination) improve yields .

Q. What strategies address stereochemical challenges during synthesis?

Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, enantiopure pyridine derivatives are synthesized using chiral ligands (e.g., (S)-BINOL) or enzymatic resolution. X-ray crystallography (via SHELXL refinement) confirms absolute configurations . Racemization risks are mitigated by avoiding high temperatures during cyclization steps .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations).

- Crystallographic Refinement : Use SHELX programs to resolve ambiguities in electron density maps, particularly for disordered substituents (e.g., benzyl groups) .

- Batch Analysis : Replicate syntheses to identify inconsistencies in reaction conditions (e.g., moisture sensitivity) .

Q. What computational methods predict the compound’s reactivity or binding properties?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens interactions with biological targets (e.g., kinases) using software like AutoDock Vina.

- Molecular Dynamics (MD) : Simulates stability in solvated systems to guide drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.